molecular formula C₁₄H₂₇NO₃ B1144980 (R)-2-(Boc-amino)-3-cyclohexylpropan-1-ol CAS No. 129593-17-5

(R)-2-(Boc-amino)-3-cyclohexylpropan-1-ol

Cat. No. B1144980
CAS RN: 129593-17-5
M. Wt: 257.37
InChI Key:
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Description

Synthesis Analysis

The synthesis of related β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid, a structurally similar compound, involves the use of N-Boc and C-OMe protection for fragment-coupling, utilizing 1-hydroxy-1H-benzotriazole (HOBt)/1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC) in solution synthesis (Abele, Seiler, & Seebach, 1999). Additionally, enantioselective synthesis of a closely related compound, (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic acid, has been achieved starting from enantiomerically enriched ethyl 3-cyclohexyl-2,3-dihydroxypropanoate via Sharpless asymmetric dihydroxylation (Alonso, Santacana, Rafecas, & Riera, 2005).

Molecular Structure Analysis

The molecular structure of β-oligopeptides, which share structural motifs with (R)-2-(Boc-amino)-3-cyclohexylpropan-1-ol, reveals characteristic secondary structural motifs, including eight-membered rings with hydrogen bonding between next neighbors. This structure is maintained in solution, as evidenced by IR spectroscopy and NMR measurements (Abele, Seiler, & Seebach, 1999).

Chemical Reactions and Properties

The compound's reactivity includes its role in the synthesis of β-peptides, with the Boc group providing protection for amino functionalities during peptide coupling reactions. The Boc protection strategy is essential for the synthesis of complex peptide structures, allowing for the selective deprotection and modification of peptides (Abele, Seiler, & Seebach, 1999).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different phases. The detailed structural analysis through X-ray crystallography provides insights into the arrangement of molecules and their potential interactions in the solid state. This information is critical for designing synthesis pathways and understanding the material's stability (Abele, Seiler, & Seebach, 1999).

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability under various conditions, and the potential for further functionalization, are integral to utilizing this compound in synthetic chemistry. The protective Boc group plays a significant role in modulating the compound's reactivity, making it a versatile building block for the synthesis of more complex molecules (Alonso, Santacana, Rafecas, & Riera, 2005).

Mechanism of Action

Target of Action

The compound “®-2-(Boc-amino)-3-cyclohexylpropan-1-ol” is a Boc-protected amino acid derivative. The Boc group, or tert-butyl oxy carbonyl group, is a protective group used in organic synthesis . The primary target of this compound is the amine group of an amino acid or peptide that needs to be protected during synthesis .

Mode of Action

The compound acts by protecting the amine group of an amino acid or peptide during synthesis. The Boc group is added to the amine group through a reaction with Boc anhydride . This reaction forms a carbamate, which is less reactive and can withstand conditions that would otherwise react with the amine group .

Biochemical Pathways

The addition of the Boc group to an amine is a key step in many biochemical pathways, particularly in the synthesis of peptides and other multifunctional targets . The Boc group allows for selective reactions to occur on other functional groups without interference from the amine group .

Pharmacokinetics

The pharmacokinetics of this compound would largely depend on the specific context in which it is used. As a protective group in organic synthesis, the Boc group is stable and resistant to many conditions until it is purposely removed by exposure to strong acid . The removal of the Boc group results in the formation of a tert-butyl carbocation, which is stabilized by an elimination reaction .

Result of Action

The result of the action of this compound is the protection of the amine group in an amino acid or peptide during synthesis. This allows for selective reactions on other functional groups without interference from the amine group . After the synthesis is complete, the Boc group can be removed to restore the original amine group .

Action Environment

The action of this compound is influenced by the environmental conditions of the reaction. The addition of the Boc group to an amine requires the presence of Boc anhydride and a suitable base . The removal of the Boc group requires exposure to strong acid . Therefore, the efficacy and stability of this compound are dependent on the specific conditions of the reaction.

Safety and Hazards

Biogenic amines, which include compounds like “®-2-(Boc-amino)-3-cyclohexylpropan-1-ol”, can be toxic in excessive amounts . They can cause symptoms such as diarrhea, food poisoning, vomiting, sweating, or tachycardia . Moreover, they can accelerate carcinogenesis .

Future Directions

The future directions for the research and application of “®-2-(Boc-amino)-3-cyclohexylpropan-1-ol” could involve the development of more efficient and safer methods for the synthesis and deprotection of Boc-protected peptides . Additionally, further studies could focus on the potential applications of this compound in the synthesis of complex peptides and proteins.

properties

IUPAC Name

tert-butyl N-[(2R)-1-cyclohexyl-3-hydroxypropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h11-12,16H,4-10H2,1-3H3,(H,15,17)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJQBBXPSVGTQT-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1CCCCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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